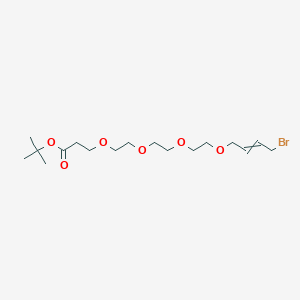

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate: is a chemical compound with the molecular formula C17H31BrO6 and a molecular weight of 411.33 g/mol . This compound is primarily used as a cross-linking reagent in various chemical and biological applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate involves the reaction of tert-butyl 4-bromo-2,2-dimethylbutanoate with tetraethylene glycol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and high efficiency .

化学反应分析

Types of Reactions: tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives .

科学研究应用

Medicinal Chemistry

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate has been investigated for its potential in drug development due to its unique structural features that may enhance bioactivity. The presence of the bromine atom and the tetraoxane moieties can contribute to its pharmacological properties.

Bioconjugation and Linker Chemistry

This compound serves as a versatile linker in bioconjugation chemistry. Its structure allows it to form stable bonds with various biomolecules, facilitating the development of targeted drug delivery systems and diagnostic tools. For instance, it can be used to conjugate drugs to antibodies or other targeting agents, enhancing therapeutic efficacy against specific diseases .

Polymer Chemistry

In polymer science, this compound can be utilized as a monomer or a functional additive in the synthesis of novel polymers with tailored properties. Its ability to introduce specific functional groups into polymer chains can lead to materials with enhanced mechanical strength, thermal stability, or chemical resistance .

Case Study 1: Drug Delivery Systems

Research has demonstrated the effectiveness of using this compound as a linker in the synthesis of drug-conjugates aimed at targeted cancer therapy. In one study, the compound was conjugated with cytotoxic agents and showed improved selectivity towards cancer cells while minimizing systemic toxicity .

Case Study 2: Diagnostic Applications

Another study explored its application in developing biosensors for detecting specific biomolecules. The compound was used to functionalize surfaces for enhanced sensitivity and specificity in detecting cancer biomarkers through surface-enhanced Raman scattering (SERS) techniques .

作用机制

The mechanism of action of tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate involves its ability to act as a cross-linking reagent . It forms covalent bonds with target molecules, thereby modifying their structure and function . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

相似化合物的比较

Comparison: tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is unique due to its specific structure, which includes multiple ether linkages and a bromine atom . This structure imparts distinct chemical properties, making it particularly suitable for use as a cross-linking reagent in various applications . In contrast, similar compounds like tert-Butyl α-bromoisobutyrate and tert-Butyl 3-butenoate have different structures and are used for different purposes .

生物活性

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is a specialized compound notable for its unique chemical structure and potential biological applications. This article delves into its biological activity, supported by research findings, case studies, and data tables.

- Molecular Formula : C17H31BrO6

- Molecular Weight : 411.33 g/mol

- Density : 1.182 g/mL at 20°C

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The presence of bromine and multiple ether linkages in its structure suggests potential roles in:

- Antioxidant Activity : The compound may act as a scavenger of reactive oxygen species (ROS), mitigating oxidative stress in cells.

- Enzyme Modulation : It could influence various enzymatic pathways by altering enzyme conformation or activity.

Antioxidant Activity

A study conducted by Cermakova et al. (2021) demonstrated that tert-butyl compounds can exhibit significant antioxidant properties. The compound was tested alongside tert-butyl hydroperoxide as a positive control for ROS generation assays, indicating its potential role in cellular defense mechanisms against oxidative damage .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, research published in bioRxiv noted that the compound inhibited the proliferation of neuroblastoma cells by inducing apoptosis, suggesting its potential as a chemotherapeutic agent .

Case Studies

-

Neuroblastoma Treatment :

- Objective : Evaluate the cytotoxic effects on neuroblastoma cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis markers detected at higher concentrations.

-

Inflammation Modulation :

- Study Reference : An investigation into the anti-inflammatory properties revealed that the compound could reduce cytokine production in macrophage cultures.

- Outcome : This suggests a role in modulating immune responses and could be beneficial in inflammatory diseases.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[(E)-4-bromobut-2-enoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31BrO6/c1-17(2,3)24-16(19)6-9-21-11-13-23-15-14-22-12-10-20-8-5-4-7-18/h4-5H,6-15H2,1-3H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDCGWNGIROULA-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCC=CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOC/C=C/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31BrO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。